molecular formula C14H12IN3O4 B4125207 1-(2-Iodophenyl)-3-(2-methoxy-4-nitrophenyl)urea

1-(2-Iodophenyl)-3-(2-methoxy-4-nitrophenyl)urea

Cat. No.: B4125207
M. Wt: 413.17 g/mol
InChI Key: YFOCKXVMPHNVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-iodophenyl)-N’-(2-methoxy-4-nitrophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features an iodophenyl group and a methoxy-nitrophenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-N’-(2-methoxy-4-nitrophenyl)urea typically involves the reaction of 2-iodoaniline with 2-methoxy-4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium iodide, copper(I) iodide.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-iodophenyl)-N’-(2-methoxy-4-nitrophenyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of urea derivatives on biological systems. Its structural features could make it a candidate for investigating enzyme inhibition or protein binding.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their potential pharmacological activities. The presence of the nitro and iodine groups could impart antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-N’-(2-methoxy-4-nitrophenyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group could undergo bioreduction, generating reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(2-iodophenyl)-N’-(4-nitrophenyl)urea: Lacks the methoxy group, which could affect its reactivity and biological activity.

    N-(2-bromophenyl)-N’-(2-methoxy-4-nitrophenyl)urea: The bromine atom might impart different chemical properties compared to iodine.

    N-(2-iodophenyl)-N’-(2-methoxyphenyl)urea: Lacks the nitro group, which could significantly alter its chemical and biological properties.

Uniqueness

N-(2-iodophenyl)-N’-(2-methoxy-4-nitrophenyl)urea is unique due to the combination of its functional groups. The presence of both iodine and nitro groups, along with a methoxy group, provides a distinct set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

1-(2-iodophenyl)-3-(2-methoxy-4-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12IN3O4/c1-22-13-8-9(18(20)21)6-7-12(13)17-14(19)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOCKXVMPHNVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12IN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Iodophenyl)-3-(2-methoxy-4-nitrophenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(2-Iodophenyl)-3-(2-methoxy-4-nitrophenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(2-Iodophenyl)-3-(2-methoxy-4-nitrophenyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(2-Iodophenyl)-3-(2-methoxy-4-nitrophenyl)urea
Reactant of Route 5
Reactant of Route 5
1-(2-Iodophenyl)-3-(2-methoxy-4-nitrophenyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(2-Iodophenyl)-3-(2-methoxy-4-nitrophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.